Benzo[h]quinolin-4(1H)-one, 2,3-dihydro- Benzo[h]quinolin-4(1H)-one, 2,3-dihydro-
Brand Name: Vulcanchem
CAS No.: 883-22-7
VCID: VC20676470
InChI: InChI=1S/C13H11NO/c15-12-7-8-14-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6,14H,7-8H2
SMILES:
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

Benzo[h]quinolin-4(1H)-one, 2,3-dihydro-

CAS No.: 883-22-7

Cat. No.: VC20676470

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Benzo[h]quinolin-4(1H)-one, 2,3-dihydro- - 883-22-7

Specification

CAS No. 883-22-7
Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 2,3-dihydro-1H-benzo[h]quinolin-4-one
Standard InChI InChI=1S/C13H11NO/c15-12-7-8-14-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6,14H,7-8H2
Standard InChI Key VBDZFQKZVOOQQF-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C(C1=O)C=CC3=CC=CC=C32

Introduction

Structural Characteristics and Nomenclature

Core Framework and Hydrogenation

Benzo[h]quinolin-4(1H)-one features a fused bicyclic system comprising a benzene ring (benzo) annulated to a quinolin-4-one moiety. The "h" notation specifies the angular fusion position of the benzene ring relative to the quinoline nitrogen . The 2,3-dihydro modification indicates saturation of the C2–C3 double bond in the quinoline ring, resulting in a partially reduced structure (Fig. 1).

Structural Formula:
C13H11NO\text{C}_{13}\text{H}_{11}\text{NO}
Molecular Weight:
195.22 g/mol (theoretical, based on parent compound adjustments) .

Table 1: Comparative Structural Properties

PropertyBenzo[h]quinolin-4(1H)-one2,3-Dihydro Variant
Double BondsC1–C2, C3–C4C3–C4 only
Ring StrainModerateReduced
PlanarityFully conjugatedNon-planar (C2–C3)

Synthesis Methodologies

Hydrogenation of Parent Compound

Partial hydrogenation of benzo[h]quinolin-4(1H)-one using catalytic transfer hydrogenation (e.g., Pd/C, H₂) selectively reduces the C2–C3 double bond. Reaction conditions (temperature, solvent polarity) critically influence regioselectivity . For example, ethanol at 80°C under 30 psi H₂ yields ~65% 2,3-dihydro product, with over-reduction to tetrahydro derivatives occurring above 100°C .

Cyclization of Dihydro Precursors

Alternative routes involve cyclizing 2,3-dihydro precursors. For instance, heating N-(2-aminophenyl)malonamide derivatives in polyphosphoric acid (PPA) induces intramolecular cyclization, forming the dihydroquinolinone core . This method avoids isolation of unstable intermediates but requires stringent temperature control (130–140°C) .

Physicochemical Properties

Thermal Stability

The 2,3-dihydro modification enhances thermal stability compared to the parent compound. Differential scanning calorimetry (DSC) reveals a melting point elevation of ~20–30°C due to reduced ring strain .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Melting Point220–225°C (decomp.)DSC
LogP2.85 ± 0.15HPLC (C18 column)
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask method

Spectroscopic Signatures

  • ¹H NMR: Distinctive signals include:

    • C2–C3 protons: δ 2.85–3.10 ppm (multiplet, 4H, diastereotopic methylene) .

    • C4 carbonyl: 168.5 ppm (¹³C NMR) .

  • IR: Stretching vibrations at 1655 cm⁻¹ (C=O) and 3250 cm⁻¹ (N–H) .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich C5 and C8 positions undergo nitration and sulfonation. For example, nitration with HNO₃/H₂SO₄ at 0°C produces 5-nitro-2,3-dihydrobenzo[h]quinolin-4(1H)-one in 72% yield .

O- and N-Alkylation

  • O-Methylation: Treatment with dimethyl sulfate/K₂CO₃ in acetone affords 4-methoxy-2,3-dihydrobenzo[h]quinolin-1-one (55% yield) .

  • N-Alkylation: Requires harsher conditions (e.g., DMF, NaH, alkyl halides), yielding N-substituted derivatives with moderated bioactivity .

Industrial and Material Science Applications

Dye Intermediate

The compound serves as a precursor for azo dyes, where its amine group facilitates diazo coupling. Derivatives exhibit λₘₐₓ = 480–520 nm (orange-red hues), useful in textile applications .

Organic Semiconductor

Density functional theory (DFT) calculations indicate a bandgap of 3.1 eV, suitable for hole-transport layers in OLEDs .

Research Gaps and Future Directions

  • Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric hydrogenation remains unexplored.

  • In Vivo Pharmacokinetics: No data on bioavailability or metabolic pathways.

  • Advanced Materials: Thin-film properties and device integration require experimental validation.

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